![molecular formula C8H15ClF3N B2564862 1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride CAS No. 2503204-92-8](/img/structure/B2564862.png)
1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with cyclohexyl structures and trifluoromethyl groups can involve nucleophilic substitution reactions and catalytic reduction processes. For instance, the synthesis of a diamine with a cyclohexane cardo group substituted with a trifluoromethyl group was achieved through the reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction with hydrazine and Pd/C to afford the diamine .
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves various spectroscopic techniques. For example, the structure of a related compound, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, was established using FTIR, HR-MS, 1H-NMR, 13C-NMR spectral analysis, and single-crystal X-ray diffraction . These techniques can elucidate the arrangement of atoms within the molecule and confirm the presence of specific functional groups.
Chemical Reactions Analysis
The chemical reactions of compounds with cyclohexylamine structures can vary depending on the substituents present. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a product formed by nucleophilic substitution. In contrast, with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the product is formed by condensation followed by hydrolysis . These reactions demonstrate the versatility of cyclohexylamine in forming various products under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyimides based on a diamine with a cyclohexane cardo group and a trifluoromethyl group include excellent solubility in organic solvents, good mechanical properties, and excellent thermal stability. The glass transition temperature of these polyimides was recorded at 214–278 °C, and they exhibited lower dielectric constants and moisture absorptions compared to nonfluorinated analogs . These properties are crucial for applications in high-performance materials.
特性
IUPAC Name |
[4-(trifluoromethyl)cyclohexyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h6-7H,1-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBWPDHAQKLHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

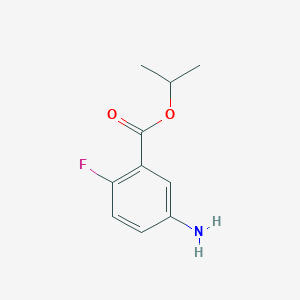
![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)
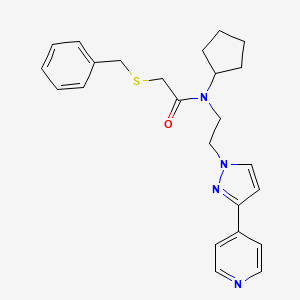
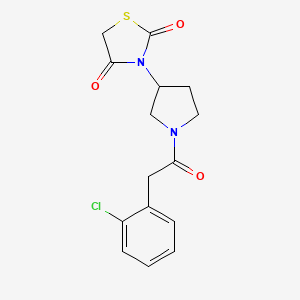
![N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2564786.png)
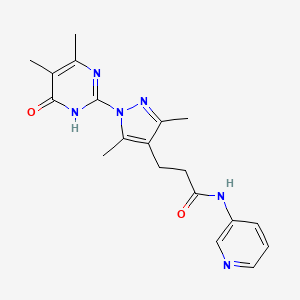
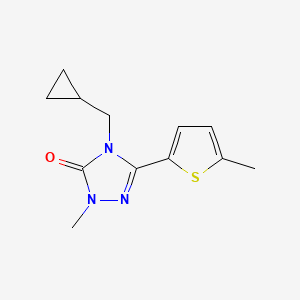
![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)
![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)
![3-(((4-Chloro-2-(trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564793.png)
![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)
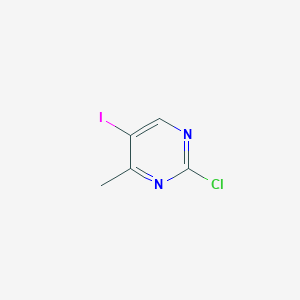
![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)